4-((1H-Inden-1-ylidene)methyl)-N-ethylaniline
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Overview
Description
4-((1H-Inden-1-ylidene)methyl)-N-ethylaniline is an organic compound that belongs to the class of indenylidene derivatives This compound is characterized by the presence of an indene moiety linked to an aniline group through a methylene bridge
Preparation Methods
The synthesis of 4-((1H-Inden-1-ylidene)methyl)-N-ethylaniline can be achieved through several methods. One common approach involves the reaction of 1H-indene-1-carbaldehyde with N-ethylaniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-((1H-Inden-1-ylidene)methyl)-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-((1H-Inden-1-ylidene)methyl)-N-ethylaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-((1H-Inden-1-ylidene)methyl)-N-ethylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity is believed to result from the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
4-((1H-Inden-1-ylidene)methyl)-N-ethylaniline can be compared with other indenylidene derivatives, such as:
N,N-Dimethyl-4-((1H-inden-1-ylidene)methyl)benzenamine: Similar in structure but with dimethyl groups instead of an ethyl group.
4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline: Another derivative with dimethyl substitution on the aniline nitrogen.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their substituents.
Properties
Molecular Formula |
C18H17N |
---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
N-ethyl-4-(inden-1-ylidenemethyl)aniline |
InChI |
InChI=1S/C18H17N/c1-2-19-17-11-7-14(8-12-17)13-16-10-9-15-5-3-4-6-18(15)16/h3-13,19H,2H2,1H3 |
InChI Key |
HKPXXJPIYVIOTM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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